molecular formula C9H17NO5 B2956747 (S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid CAS No. 412352-66-0

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid

Cat. No. B2956747
M. Wt: 219.237
InChI Key: JDFAPMRAFUTCBO-LURJTMIESA-N
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Description

The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect . The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .


Molecular Structure Analysis

While specific molecular structure information for “(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid” was not found, a similar compound, “(S)-2-(tert-Butoxycarbonylamino)butyric Acid”, has a molecular formula of C9H17NO4 and a molecular weight of 203.24 .


Chemical Reactions Analysis

The Boc group can be deprotected under acidic conditions commonly with trifluoroacetic acid . This reaction involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group .

Scientific Research Applications

1. Synthesis of Tertiary Butyl Esters

  • Application Summary: Tertiary butyl esters, including “(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application: This process has been developed using flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes: The use of flow microreactors has made the synthesis of tertiary butyl esters more efficient and versatile .

2. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

  • Application Summary: “(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid” is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .
  • Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
  • Results or Outcomes: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

Safety And Hazards

While specific safety and hazard information for “(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid” was not found, compounds with the Boc group should be handled with care. They can cause skin and eye irritation .

Future Directions

The use of ionic liquids for high-temperature Boc deprotection of amino acids and peptides could be a promising area for future research . This method has demonstrated a beneficial effect and could extend the possibility for extraction of water-soluble polar organic molecules .

properties

IUPAC Name

(2S)-2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-5-6(14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFAPMRAFUTCBO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-2-methoxypropanoic acid

CAS RN

412352-66-0
Record name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid
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